NMD670

Neuromuscular disease Skeletal muscle ClC-1 inhibition

Research on ClC-1 in neuromuscular disorders is often limited by tool compounds lacking selectivity or oral bioavailability. NMD670 directly addresses this gap as a first-in-class, orally active, and selective ClC-1 partial inhibitor. - **Proven Mechanism**: Enhances neuromuscular transmission & restores muscle function in rat EAMG models after single or chronic oral dosing [0†L18-L20]. - **Clinical Validation**: Demonstrated proof-of-mechanism in MG patients with a favorable safety profile, establishing a pharmacodynamic biomarker for target engagement [5†L16-L19]. - **Supply Chain**: Available in multiple batch sizes with rigorous QC (≥98% purity) and expedited global shipping options.

Molecular Formula C12H10BrNO4
Molecular Weight 312.12 g/mol
CAS No. 2354321-33-6
Cat. No. B12380587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMD670
CAS2354321-33-6
Molecular FormulaC12H10BrNO4
Molecular Weight312.12 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2
InChIInChI=1S/C12H10BrNO4/c1-7(12(15)16)18-11-3-2-8(13)6-9(11)10-4-5-17-14-10/h2-7H,1H3,(H,15,16)/t7-/m0/s1
InChIKeyXKXLEZCOELWNMB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMD670 Product Overview


NMD670 (CAS: 2354321-33-6) is a first-in-class, orally bioavailable, small-molecule partial inhibitor of the skeletal muscle-specific chloride channel ClC-1 [1]. It is currently in Phase 2 clinical development for neuromuscular disorders including myasthenia gravis (MG) and Charcot-Marie-Tooth disease (CMT), with positive proof-of-mechanism data from randomized controlled trials in MG patients [2][3].

NMD670 Differentiation Profile


NMD670's first-in-class mechanism as a selective, orally active ClC-1 channel inhibitor distinguishes it from both non-selective chloride channel blockers (e.g., 9-AC, niflumic acid) and standard-of-care MG therapies (e.g., pyridostigmine, eculizumab) [1]. Unlike these alternatives, NMD670 directly enhances muscle excitability downstream of the neuromuscular junction, circumventing the immunosuppressive and symptomatic mechanisms of existing agents [2]. Direct substitution with other ClC-1 inhibitors is not supported due to marked differences in potency, selectivity, oral bioavailability, and clinical efficacy, as detailed in the quantitative evidence below [3].

NMD670 Comparative Evidence


ClC-1 Potency and Selectivity

NMD670 is a potent, selective ClC-1 inhibitor with an EC50 of 1.6 μM . In contrast, the non-selective chloride channel blocker niflumic acid inhibits ClC-1 with an IC50 of 42 μM, a 26-fold lower potency [1]. Furthermore, NMD670 is a partial inhibitor that avoids complete ClC-1 block, thereby reducing the risk of myotonia seen with high doses of non-selective inhibitors [2].

Neuromuscular disease Skeletal muscle ClC-1 inhibition

Oral Bioavailability Advantage

NMD670 is orally bioavailable, with a time to maximal plasma concentration of ~2 hours and a terminal half-life of ~5 hours in MG patients [1]. In contrast, most known ClC-1 inhibitors (e.g., 9-anthracenecarboxylic acid, niflumic acid) lack oral bioavailability or require parenteral administration, limiting their utility in chronic in vivo studies .

Pharmacokinetics Oral drug delivery Skeletal muscle

Clinical Efficacy in Myasthenia Gravis

In a randomized, placebo-controlled, crossover study in 12 MG patients, a single oral dose of NMD670 400 mg produced a statistically significant improvement in QMG total score vs. placebo: change from baseline -1.5 points [95% CI: -2.8, -0.1], p=0.03 [1][2]. Clinically relevant improvements (≥2 points) were achieved in 42-50% of patients. This is the first demonstration of ClC-1 inhibition efficacy in MG, distinct from the mechanisms of pyridostigmine (acetylcholinesterase inhibitor) and eculizumab (complement inhibitor) [3].

Myasthenia gravis Clinical trial Quantitative Myasthenia Gravis (QMG)

Muscle Function in CMT Models

In CMT1A and CMT2D mouse models, NMD670 increased both peak muscle force and contractile endurance in vivo [1]. This direct enhancement of skeletal muscle function is not observed with currently approved therapies for CMT (none exist) or with standard MG therapies like pyridostigmine, which only temporarily increases acetylcholine levels at the NMJ [2].

Charcot-Marie-Tooth Muscle force Endurance

Safety and Tolerability Profile

In a Phase 1 study of 56 healthy subjects, NMD670 was generally safe and well-tolerated, with the only dose-related adverse event being mild-to-moderate myotonia at the highest single doses (1200 and 1600 mg) [1]. This is an expected on-target effect of ClC-1 inhibition. No serious adverse events were reported. This safety profile compares favorably to the immunosuppression and infection risks associated with eculizumab [2].

Phase 1 Safety Tolerability

NMD670 Research Applications


MG Preclinical Efficacy Studies

NMD670 is uniquely suited for chronic oral dosing studies in experimental autoimmune myasthenia gravis (EAMG) rat models, where it has been shown to restore muscle function and mobility after single and prolonged administration [1]. Its oral bioavailability and favorable safety profile enable long-term treatment paradigms that mimic clinical dosing, unlike injectable ClC-1 inhibitors.

ClC-1 Channel Mechanistic Studies

With an EC50 of 1.6 μM, NMD670 serves as a potent and selective tool compound for in vitro investigations of ClC-1 channel physiology, including electrophysiological studies of muscle fiber excitability and neuromuscular transmission . Its partial inhibition profile allows researchers to study the graded effects of ClC-1 modulation without complete channel blockade.

CMT Translational Research

NMD670 has demonstrated proof-of-mechanism in CMT mouse models, increasing peak muscle force and endurance [2]. This positions NMD670 as a leading tool compound for preclinical research exploring ClC-1 inhibition as a therapeutic strategy for CMT and other hereditary neuropathies with NMJ dysfunction.

MVRC Biomarker Validation

NMD670 significantly increased muscle velocity recovery cycle (MVRC) parameters (early supernormality, supernormality at 20 ms) in healthy subjects, providing a validated pharmacodynamic biomarker for target engagement [3]. This enables researchers to correlate ClC-1 inhibition with muscle excitability changes in both preclinical and clinical studies.

Technical Documentation Hub

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